3-(2-Chlorophenyl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTRHEYYVHFJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 2-Chloropropiophenone
- Reagents and Conditions:
2-Chloropropiophenone is dissolved in dichloromethane and brominated using liquid bromine added dropwise at low temperature (~0 to 78 °C). The reaction is stirred for 30 minutes to several hours depending on desired selectivity. - Outcome:
This step yields 2-bromo-1-(2-chlorophenyl)propan-1-one or its dibromo derivative. The monobromo compound is preferred for further reactions to minimize side products. - Yields:
Isolated yields of the brominated intermediate can reach approximately 78-84% with proper control of reaction conditions. - Workup:
The reaction mixture is quenched with saturated potassium carbonate solution, followed by extraction with organic solvents and drying over anhydrous salts.
Amination of the Bromoketone Intermediate
- Reagents and Conditions:
The bromoketone intermediate is reacted with tert-butylamine or other primary amines under reflux conditions (~60-100 °C) for several hours (up to 5.5 hours or longer). This nucleophilic substitution replaces the bromine with an amino group. - Notes:
Excess amine is removed by evaporation under reduced pressure after completion. - Yields and Purity:
The free base amine formed is typically obtained in high purity with minimal impurities when extracted and dried properly. - Example:
Reaction of 2-bromo-1-(3-chlorophenyl)propan-1-one with tert-butylamine at 60 °C for 5.5 hours yields the corresponding amine free base.
Formation of this compound
- Salt Formation:
The free base amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas dissolved in an organic solvent such as diethyl ether or ethanol. - Conditions:
The amine solution is cooled to 0-4 °C, and HCl gas is bubbled until pH ≤ 4 is reached. The mixture is then refrigerated overnight to precipitate the hydrochloride salt. - Isolation:
The solid hydrochloride salt is filtered, washed, and recrystallized from suitable solvents (e.g., methanol/ether) to enhance purity. - Yield:
Typical isolated yields of the hydrochloride salt are moderate (~25-40%), depending on scale and purification.
Industrially Viable Process Enhancements
A patent-disclosed process highlights improvements for industrial-scale synthesis:
- Continuous Water Removal:
During condensation reactions, continuous azeotropic removal of water accelerates reaction rates and improves yields. - Use of Mixed Solvent Systems:
Toluene and dimethyl sulfoxide (DMSO) mixtures facilitate better solubility and reaction kinetics. - Salt Formation with Oxalic Acid:
Instead of HCl, oxalic acid in isopropyl alcohol is used to form oxalate salts, which are easier to filter and purify, yielding >98.5% HPLC purity. - Process Advantages:
This method reduces reaction time (8-9 hours at 126-128 °C), solvent volumes, and tedious workup steps. It also minimizes impurities and improves overall yield and quality, making it plant-friendly and industrially viable.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | 2-Chloropropiophenone + Br2 in DCM | 0 to 78 | 0.5 - 3 hours | 78-84 | Control to avoid dibromo side product |
| Amination | Bromoketone + tert-butylamine | 60 - 100 | 3 - 5.5 hours | High | Excess amine removed by evaporation |
| Hydrochloride Salt Formation | Amine free base + HCl gas in Et2O or MeOH/Et2O | 0 to 4 | Overnight | 25-40 | Recrystallization improves purity |
| Industrial Process | KOH, DMSO, toluene, oxalic acid salt formation | 126-128 | 8-9 hours | High | Continuous water removal, oxalate salt formed |
Research Findings and Considerations
- Selectivity and Impurities:
Careful control of bromination is critical to avoid over-bromination, which complicates purification. - Solvent Choice:
Mixed solvents like toluene/DMSO improve reaction efficiency and ease of product isolation. - Salt Formation:
Oxalate salts offer advantages over hydrochlorides in terms of purity and ease of filtration. However, hydrochloride salts remain common for final pharmaceutical intermediates. - Scale-Up: Continuous removal of water and optimized stirring and temperature control are essential for industrial-scale synthesis to maintain yield and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Chlorophenyl)propan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products:
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropylamines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other chemical compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems.
- Used in the study of enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity. The compound can modulate the release and uptake of neurotransmitters, influencing various physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(2-chlorophenyl)propan-1-amine hydrochloride with structurally analogous compounds, focusing on substituents, molecular weight, and functional group variations:
Key Observations:
- Substituent Position: The target compound’s 2-chlorophenyl group contrasts with meta-substituted analogs (e.g., 3-chlorophenoxy in ), which alter electronic and steric profiles.
- Functional Groups : Ether linkages (e.g., in ) increase hydrophilicity, while trifluoromethyl groups () enhance lipophilicity and metabolic stability.
Biological Activity
Overview
3-(2-Chlorophenyl)propan-1-amine hydrochloride, also known as a chlorophenyl derivative of phenylpropylamine, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits unique biological activities due to its structural characteristics, including the presence of a chlorine atom on the phenyl ring. The molecular formula is , and it is often utilized in studies related to enzyme interactions, neurotransmitter systems, and potential therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors and enzymes. It can modulate neurotransmitter release and uptake, influencing physiological processes such as mood regulation, motor control, and cognition. The compound acts as both an inhibitor and an activator depending on the specific target involved:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access.
- Receptor Binding : It interacts with receptor sites to modulate signal transduction pathways.
Biological Applications
This compound has been explored for various biological applications:
- Neurotransmitter Systems : Investigated for its effects on dopamine and serotonin pathways, indicating potential use in treating mood disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, although specific data on this compound's efficacy is limited.
- Anticancer Research : Some derivatives have shown activity against cancer cell lines, highlighting the need for further exploration of this compound's anticancer potential.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds and derivatives:
- A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
- In vitro assays indicated that certain analogs affected cell viability in cancer cell lines, showing IC50 values that suggest potential anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2-Chlorophenyl)propan-1-amine | Chlorine substitution on phenyl ring | Modulates neurotransmitter systems |
| Phenylpropylamine | No chlorine substitution | Lacks specific biological activities |
| 2-Chlorophenethylamine | Shorter carbon chain | Different reactivity and applications |
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
- Reduction : Can be reduced to form secondary or tertiary amines using lithium aluminum hydride.
- Substitution : The chlorine atom can be replaced in nucleophilic substitution reactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(2-Chlorophenyl)propan-1-amine hydrochloride?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
Amine Formation : Reacting a halogenated precursor (e.g., 3-(2-chlorophenyl)propanal) with an ammonia source under controlled pH and temperature.
Hydrochloride Salt Formation : Treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Key Considerations : Ensure anhydrous conditions during salt formation to avoid hydrolysis. Purity can be monitored via melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the amine backbone and aromatic substitution pattern. For example, the 2-chlorophenyl group shows distinct splitting patterns in aromatic regions (δ 7.1–7.6 ppm) .
- FT-IR : Identifies N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 200.6) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts during synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve scalability and control over exothermic reactions (e.g., amine formation) by maintaining precise temperature and pressure .
- Catalytic Systems : Explore transition metal catalysts (e.g., Pd/C) for selective reductions to minimize over-reduction byproducts.
- Purification : Use recrystallization with mixed solvents (e.g., ethanol/water) to isolate high-purity crystals .
Q. How can contradictions in spectroscopic data between batches be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR and HPLC data with reference standards (e.g., Pharmacopeial guidelines in ).
- Dynamic Light Scattering (DLS) : Assess particle size distribution if polymorphism or crystallinity variations are suspected.
- X-ray Crystallography : Use programs like SHELXL to resolve structural ambiguities, especially if stereochemical impurities are present.
Q. What strategies are effective for studying the compound’s interaction with neurological targets?
- Methodological Answer :
In Silico Docking : Model binding affinity to receptors (e.g., serotonin transporters) using software like AutoDock.
In Vitro Assays : Employ radioligand binding studies with tritiated analogs to quantify receptor occupancy .
Metabolic Stability : Use hepatocyte models to assess CYP450-mediated degradation, critical for CNS drug development .
Structural and Mechanistic Questions
Q. Which crystallographic software is suitable for resolving the compound’s crystal structure?
- Methodological Answer :
- SHELX Suite : SHELXL is widely used for small-molecule refinement. For twinned crystals, implement the TWIN/BASF commands to improve R-factors.
- Olex2 : Integrate with SHELX for graphical visualization and hydrogen bonding analysis.
Q. How does the hydrochloride salt form influence solubility and bioavailability?
- Methodological Answer :
- Salt Screening : Compare solubility profiles in biorelevant media (e.g., FaSSIF/FeSSIF) to free amine forms.
- Dissolution Kinetics : Use USP apparatus to assess dissolution rates under physiological pH conditions .
Data Analysis and Optimization
Q. What computational methods aid in predicting the compound’s stability under storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
